molecular formula C12H8O3 B8390611 3-Prop-1-ynyl-1-benzofuran-5-carboxylic acid

3-Prop-1-ynyl-1-benzofuran-5-carboxylic acid

Cat. No. B8390611
M. Wt: 200.19 g/mol
InChI Key: IFKNSYSTKVXZKW-UHFFFAOYSA-N
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Patent
US06894042B2

Procedure details

Methyl 3-prop-1-ynyl-1-benzofuran-5-carboxylate (388 mg, 1.81 mmol) is dissolved in 10 ml MeOH. The solution is treated with 2N NaOH (2.3 ml, 4.6 mmol) followed by 2 ml H2O and the reaction is stirred overnight at RT. The reaction is concentrated to dryness, the residue is dissolved in 9 ml H2O, and the pH is adjusted to 3 with 10% aqueous HCl. The precipitate is collected, washed with H2O, and is dried to afford 356 mg (98%) of 3-prop-1-ynyl-1-benzofuran-5-carboxylic acid as an off-white solid. HRMS (EI) calcd for C12H8O3: 200.0473, found 200.0476 (M+).
Name
Methyl 3-prop-1-ynyl-1-benzofuran-5-carboxylate
Quantity
388 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:8]2[CH:9]=[C:10]([C:13]([O:15]C)=[O:14])[CH:11]=[CH:12][C:7]=2[O:6][CH:5]=1)#[C:2][CH3:3].[OH-].[Na+].O>CO>[C:1]([C:4]1[C:8]2[CH:9]=[C:10]([C:13]([OH:15])=[O:14])[CH:11]=[CH:12][C:7]=2[O:6][CH:5]=1)#[C:2][CH3:3] |f:1.2|

Inputs

Step One
Name
Methyl 3-prop-1-ynyl-1-benzofuran-5-carboxylate
Quantity
388 mg
Type
reactant
Smiles
C(#CC)C1=COC2=C1C=C(C=C2)C(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction is stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 9 ml H2O
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
is dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#CC)C1=COC2=C1C=C(C=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 356 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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